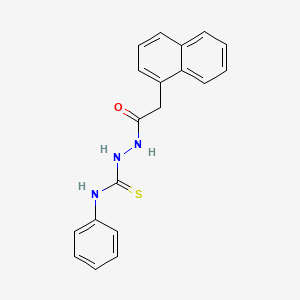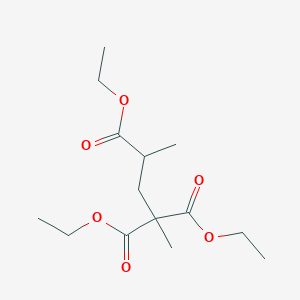![molecular formula C13H16Cl2NO4P B11963968 Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester CAS No. 50966-09-1](/img/structure/B11963968.png)
Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester is a chemical compound with the molecular formula C13H16Cl2NO4P and a molecular weight of 352.157. This compound is known for its unique structure, which includes a phosphonic acid group, a benzoylamino group, and a dichloroethenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester typically involves the reaction of phosphonic acid derivatives with benzoylamino and dichloroethenyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphonic acid derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester include other phosphonic acid derivatives with different substituents. Examples include:
- Phosphonic acid, [1-(benzoylamino)-2,2,2-trichloroethyl]-, diethyl ester
- Phosphonic acid, (1,1’-biphenyl)-2-ylmethyl-, diethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired .
Eigenschaften
CAS-Nummer |
50966-09-1 |
|---|---|
Molekularformel |
C13H16Cl2NO4P |
Molekulargewicht |
352.15 g/mol |
IUPAC-Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YMSNEBSFIYAGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963902.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)





![4-chloro-N-[(diphenylphosphoryl)methyl]benzamide](/img/structure/B11963942.png)


